5-Fluoro-2-hydroxybenzonitrile

Overview

Description

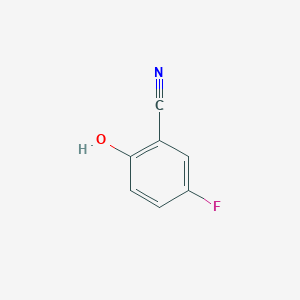

5-Fluoro-2-hydroxybenzonitrile (CAS: 91407-41-9) is a fluorinated aromatic compound with the molecular formula C₇H₄FNO and a molecular weight of 137.11 g/mol. It features a hydroxyl (-OH) group at the 2-position and a fluorine atom at the 5-position on a benzonitrile backbone. This compound is commercially available in high purity (98%) and is utilized in pharmaceutical and organic synthesis due to fluorine’s electronegativity and metabolic stability-enhancing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Fluoro-2-hydroxybenzonitrile involves the reaction of 5-fluoro-2-hydroxybenzaldehyde oxime with acetic anhydride. The mixture is heated to reflux for 2 hours and then concentrated. The residue is poured into ice water and extracted with ethyl acetate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar organic reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-hydroxybenzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 5-Fluoro-2-hydroxybenzaldehyde.

Reduction: 5-Fluoro-2-hydroxybenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Fluoro-2-hydroxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological and medicinal research, compounds containing fluorine atoms are often studied for their potential therapeutic effects. Fluorine can enhance the metabolic stability and bioavailability of pharmaceuticals .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxybenzonitrile depends on its specific applicationFluorine’s high electronegativity can affect the electronic distribution within the molecule, potentially enhancing its binding affinity to certain enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Table 1: Key Properties of Halogenated 2-Hydroxybenzonitriles

Key Observations :

- Electronic Effects : Fluorine’s high electronegativity increases the electron-withdrawing effect, enhancing the compound’s stability and reactivity in nucleophilic substitution reactions compared to bulkier halogens like bromine or chlorine.

- Molecular Weight : Fluorine’s lower atomic weight results in a lighter molecule (137.11 g/mol) compared to chloro (153.57 g/mol) and bromo (198.02 g/mol) analogs, influencing solubility and melting points.

- Applications : Bromo and chloro derivatives are prominent in cancer therapies and agrochemicals , while the fluoro analog is favored in drug design for improved bioavailability .

Positional Isomers and Functional Group Variants

Table 2: Comparison with Positional Isomers and Methoxy Analogs

Key Observations :

- Positional Isomerism : Moving the fluorine from the 5- to 4-position alters steric and electronic environments, impacting binding affinity in drug-receptor interactions .

- Functional Groups : Replacing -OH with -OCH₃ (methoxy) reduces intermolecular hydrogen bonding, as seen in 5-Fluoro-2-methoxybenzonitrile’s crystalline structure .

Physicochemical and Structural Properties

- Hydrogen Bonding : In 5-Bromo-2-hydroxybenzonitrile, O-H···N hydrogen bonds (O⋯N: ~2.8 Å) stabilize crystal packing . Fluorine’s smaller size may shorten this distance slightly, enhancing lattice energy.

- Solubility : Fluorine’s polarity increases solubility in organic solvents relative to bromo or chloro analogs, though methoxy derivatives are less soluble due to reduced polarity .

Biological Activity

5-Fluoro-2-hydroxybenzonitrile (C₇H₄FNO) is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a hydroxyl group and a fluorine atom. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C₇H₄FNO

- Functional Groups : Hydroxyl (-OH) and nitrile (-CN)

- Physical State : Typically appears as a solid at room temperature.

The presence of fluorine enhances the compound's metabolic stability and bioavailability, making it a valuable candidate in drug design and development.

Enzyme Interactions

Research indicates that this compound can interact with various enzymes, potentially acting as an inhibitor or activator. The interactions are primarily characterized by binding to active sites or allosteric sites on enzymes, leading to significant changes in their conformation and function.

Table 1: Enzyme Interaction Studies

| Enzyme Type | Interaction Type | Effect on Activity |

|---|---|---|

| Kinase | Inhibition | Reduced phosphorylation of substrates |

| Phosphatase | Activation | Enhanced dephosphorylation rates |

Cellular Effects

The compound influences cellular processes by modulating key signaling pathways and gene expression. For instance, it has been shown to alter the phosphorylation status of proteins involved in signaling cascades, impacting cell viability and metabolic activity.

Gene Expression Modulation

This compound can interact with transcription factors, leading to changes in the expression levels of specific genes. This modulation is crucial for understanding its potential therapeutic effects in conditions such as cancer.

Anticancer Activity

A notable study explored the effects of this compound on renal cell carcinoma (RCC) models. The compound was administered to xenograft-bearing mice, resulting in significant tumor size reduction and regression. The treatment led to decreased mRNA levels of HIF-2C and its regulated genes, indicating a potential mechanism for its anticancer activity .

Table 2: Tumor Response in Xenograft Models

| Treatment Group | Dose (mg/kg) | Tumor Size Reduction (%) |

|---|---|---|

| Vehicle | 0 | - |

| Compound Treatment | 10 | 35 |

| Compound Treatment | 30 | 50 |

Potential Antimicrobial Activity

Research has also suggested that this compound exhibits antibacterial and antifungal properties. Specific assays are required to confirm these effects; however, preliminary data indicate its potential effectiveness against various pathogens.

Q & A

Basic Research Questions

Q. What are standard synthetic routes for 5-Fluoro-2-hydroxybenzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis often involves sequential functionalization of aromatic precursors. A viable route is nucleophilic aromatic substitution (SNAr) on 2-fluoro-5-nitrobenzonitrile, followed by nitro group reduction and hydroxylation. For example, catalytic hydrogenation (H₂, 1 atm, 50°C) with Pd/C in ethanol reduces nitro to amine, which is then diazotized and hydrolyzed to yield the hydroxyl group. Optimize solvent polarity (e.g., ethanol/water mixtures) and pH (4-6) to minimize side reactions .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm aromatic substitution patterns (e.g., fluorine-induced deshielding at δ 7.5–7.8 ppm) and FT-IR to verify nitrile (C≡N stretch ~2230 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) should match the theoretical mass (138.0321 g/mol for C₇H₄FNO) within 3 ppm error .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at -20°C under inert gas (argon or nitrogen) in amber glass vials to prevent photodegradation and moisture absorption. For short-term use (≤1 month), refrigeration (4°C) with desiccants (silica gel) is acceptable. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) quarterly .

Q. What solvents are suitable for recrystallizing this compound?

- Methodological Answer : Recrystallize from ethanol/water (4:1 v/v) at 60°C, achieving >98% purity. Avoid DMSO or DMF due to high boiling points and residue risks. Centrifuge at 10,000 rpm for 10 minutes to isolate crystals, and dry under vacuum (0.1 mmHg, 24 hours) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for fluorinated benzonitriles?

- Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) to assign coupling patterns (e.g., JF-H ~8 Hz for ortho-fluorine). Compare with computational predictions (DFT at B3LYP/6-311+G(d,p)) for chemical shift accuracy. Discrepancies >0.5 ppm suggest impurities or tautomerism; re-purify via preparative TLC (silica gel, hexane/ethyl acetate 3:1) .

Q. How do substituents (e.g., -F, -OH, -CN) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect enhances electrophilicity at the para-position, enabling Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C). The hydroxyl group requires protection (e.g., TBSCl) to prevent side reactions. Monitor regioselectivity via LC-MS and optimize catalyst loading (2–5 mol%) .

Q. What computational strategies predict viable retrosynthetic pathways for this compound?

- Methodological Answer : Use AI-driven platforms (e.g., ASKCOS, IBM RXN) with SMILES input (C1=CC(=C(C=C1F)O)C#N) to prioritize routes. One-step pathways may involve cyanation of 2-fluoro-5-hydroxybenzaldehyde via Strecker synthesis (NaCN, NH₄Cl, 100°C). Evaluate route feasibility using synthetic accessibility scores (SAscore <4) and green chemistry metrics (E-factor <15) .

Q. How can the biological activity of this compound derivatives be systematically assessed?

- Methodological Answer : Design SAR studies by synthesizing analogs (e.g., replacing -OH with -OCH₃ or -NH₂). Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays (IC₅₀ determination). For cellular activity, use HEK293 or HepG2 cells with cytotoxicity controls (MTT assay, 48-hour exposure). Validate hits via SPR (KD <10 µM) .

Q. What strategies improve regioselectivity in electrophilic substitutions of this compound?

- Methodological Answer : Direct nitration (HNO₃/H₂SO₄, 0°C) favors the meta-position to -CN. For halogenation, use NIS (N-iodosuccinimide) in acetic acid to target the ortho-position relative to -OH. Computational mapping of electrostatic potential surfaces (Mulliken charges) guides solvent and catalyst selection .

Q. How can green chemistry principles be applied to scale up this compound synthesis?

- Methodological Answer : Replace toxic solvents (DCM, THF) with cyclopentyl methyl ether (CPME) or 2-MeTHF. Employ continuous flow reactors to reduce waste (PMI <8) and energy (ΔT <20°C). Recover catalysts (e.g., Pd nanoparticles) via magnetic separation (Fe₃O₄@SiO₂-Pd). Monitor E-factor and atom economy (>65%) using LCA software .

Properties

IUPAC Name |

5-fluoro-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLKQSIMPLORKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512947 | |

| Record name | 5-Fluoro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91407-41-9 | |

| Record name | 5-Fluoro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91407-41-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.